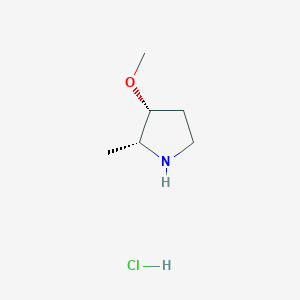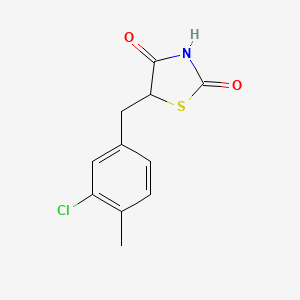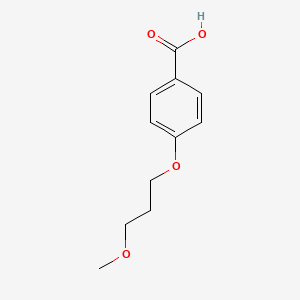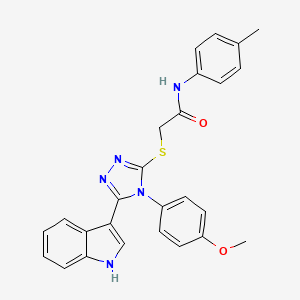
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a 1,2,4-triazole ring, a methoxyphenyl group, and an acetamide group . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C26H23N5O2S, and it has a molecular weight of 469.56. The indole and 1,2,4-triazole rings, along with the methoxyphenyl and acetamide groups, contribute to the complexity of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Compounds with structures similar to the specified compound have been explored for their potential in drug development due to their diverse biological activities. For instance, derivatives of acetamide, particularly those incorporating heterocyclic components such as triazoles, have been synthesized and evaluated for their anti-HIV activity. Such studies indicate that these compounds could serve as leads in the development of antiviral agents due to their ability to inhibit the replication of HIV-1 and HIV-2 in vitro (Hamad et al., 2010).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal activities of acetamide derivatives have been a subject of research, highlighting their potential as therapeutic agents against various pathogenic microorganisms. A study involving the synthesis and evaluation of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives revealed that some synthesized compounds exhibited promising antibacterial and antifungal activities, indicating the potential use of such structures in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Enzyme Inhibition for Therapeutic Applications
Derivatives similar to the specified compound have been explored for their enzyme inhibitory activities, which can lead to therapeutic applications in various diseases. For example, compounds synthesized with triazole analogues have been evaluated for their inhibition potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, demonstrating their potential as candidates for treating conditions associated with these enzymes (Virk et al., 2018).
Anticancer Activity
The anticancer properties of certain acetamide derivatives, especially those incorporating triazole and phenyl groups, have been investigated, showing that some compounds possess inhibitory activity against cancer cell lines. This suggests a pathway for the development of new anticancer agents based on the structural framework of acetamide derivatives (Kumar et al., 2019).
Safety and Hazards
As this compound is intended for research use only, it should be handled with care, following appropriate safety protocols.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-17-7-9-18(10-8-17)28-24(32)16-34-26-30-29-25(22-15-27-23-6-4-3-5-21(22)23)31(26)19-11-13-20(33-2)14-12-19/h3-15,27H,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIQEIVAYAXVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2729743.png)
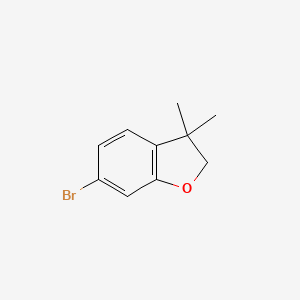


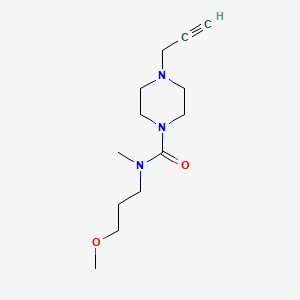
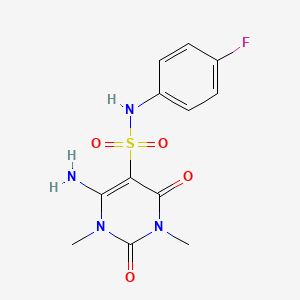

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B2729755.png)
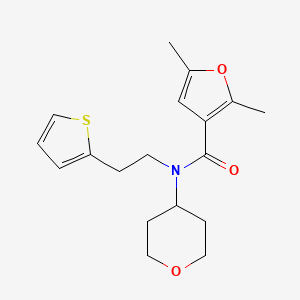
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2729757.png)
![4-((4-fluorophenyl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B2729760.png)
